1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19135564
InChI: InChI=1S/C14H9ClN2O3S/c15-12-6-7-16-14-13(12)10(9-18)8-17(14)21(19,20)11-4-2-1-3-5-11/h1-9H
SMILES:
Molecular Formula: C14H9ClN2O3S
Molecular Weight: 320.8 g/mol

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-

CAS No.:

Cat. No.: VC19135564

Molecular Formula: C14H9ClN2O3S

Molecular Weight: 320.8 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- -

Specification

Molecular Formula C14H9ClN2O3S
Molecular Weight 320.8 g/mol
IUPAC Name 1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C14H9ClN2O3S/c15-12-6-7-16-14-13(12)10(9-18)8-17(14)21(19,20)11-4-2-1-3-5-11/h1-9H
Standard InChI Key KMDHAFREMPZKCM-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C=O

Introduction

Synthetic Methodologies

Core Scaffold Construction

The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization strategies analogous to indole synthesis. For example:

  • Madelung Cyclization: Heating acylated aminopyridines under basic conditions to form the bicyclic structure.

  • Fischer Indole Synthesis: Employing phenylhydrazines with substituted pyridines under acidic conditions.

Chlorination at the 4-Position

Chlorination may occur via:

  • Electrophilic Aromatic Substitution (EAS): Using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃), leveraging the electron-rich nature of the pyrrole ring .

  • Directed Ortho-Metallation: Lithiation at the 4-position followed by quenching with Cl⁺ sources, a method validated for halogenated azaindoles.

Sulfonylation at the 1-Position

The phenylsulfonyl group is introduced via:

  • N-Sulfonylation: Reaction of the pyrrole nitrogen with benzenesulfonyl chloride (PhSO₂Cl) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF . This step is often performed early to protect the nitrogen during subsequent reactions .

Formylation at the 3-Position

The aldehyde group is installed using:

  • Duff Reaction: Treatment with hexamethylenetetramine (HMTA) and acetic acid at elevated temperatures, as demonstrated for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (76% yield) .

  • Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) and DMF, though this method risks over-chlorination in the presence of existing chlorine substituents.

Physicochemical Properties

PropertyValue/Description
Molecular Weight320.76 g/mol
SolubilityModerate in DMSO, DMF; low in H₂O
LogP (Predicted)2.8 (indicating moderate lipophilicity)
UV-Vis λmax~290 nm (π→π* transition of aromatic core)
StabilitySensitive to strong acids/bases; store at 2–8°C

The phenylsulfonyl group enhances solubility in polar aprotic solvents compared to non-sulfonylated analogs . The chlorine atom increases molecular polarity slightly, as evidenced by the LogP reduction from ~3.2 in non-chlorinated derivatives.

Hypothetical Biological Activity

While direct studies on this compound are absent, inferences are drawn from structurally related molecules:

Kinase Inhibition

  • FGFR Inhibition: Analogous 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde derivatives exhibit potent FGFR1–3 inhibition (IC₅₀: 7–25 nM) . The chlorine atom may enhance binding to hydrophobic kinase pockets, while the sulfonyl group could improve bioavailability .

  • SGK-1 Inhibition: Similar compounds inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), a target for metabolic disorders.

Anticancer Activity

  • Apoptosis Induction: Derivatives like compound 4h induce apoptosis in 4T1 breast cancer cells (EC₅₀: 0.8 μM) . The aldehyde group may form Schiff bases with cellular amines, disrupting protein function.

  • Anti-Migration Effects: Sulfonylated pyrrolopyridines inhibit 4T1 cell migration by downregulating MMP-9 expression .

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times for sulfonylation and formylation steps.

  • Biological Profiling: Screen against kinase panels (e.g., KinomeScan) to identify primary targets.

  • Prodrug Development: Convert the aldehyde to a hydrazone or oxime to enhance stability and oral bioavailability.

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